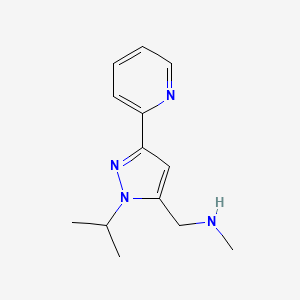

1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Description

Properties

Molecular Formula |

C13H18N4 |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

N-methyl-1-(2-propan-2-yl-5-pyridin-2-ylpyrazol-3-yl)methanamine |

InChI |

InChI=1S/C13H18N4/c1-10(2)17-11(9-14-3)8-13(16-17)12-6-4-5-7-15-12/h4-8,10,14H,9H2,1-3H3 |

InChI Key |

HSVPIBVHSALKJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CC=N2)CNC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine generally follows these key stages:

- Pyrazole ring formation through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents.

- Introduction of substituents such as the isopropyl group and the pyridin-2-yl moiety via alkylation or cross-coupling reactions.

- Attachment of the N-methylmethanamine side chain typically via nucleophilic substitution or reductive amination.

These steps are often optimized for yield, selectivity, and purity using controlled reaction conditions and catalysts.

Pyrazole Ring Synthesis

Pyrazole rings are commonly synthesized by cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or related substrates. A notable advanced method involves:

Sonication-assisted cyclization : This method uses ultrasound irradiation to accelerate the reaction between hydrazine hydrate and nitrile or ester precursors, producing substituted pyrazoles efficiently with good yields (55–67%) and shorter reaction times compared to conventional heating.

-

- Conversion of carboxylic acids to methyl esters via acid-catalyzed esterification.

- Formation of oxonitrile intermediates through reaction with sodium hydride and acetonitrile.

- Cyclization of oxonitriles with hydrazine hydrate under sonication to yield pyrazole derivatives.

This approach is versatile for various substituents, including heteroaromatic groups like pyridinyl, which is critical for the target compound's structure.

Formation of the N-methylmethanamine Side Chain

The N-methylmethanamine functionality is commonly introduced through reductive amination or nucleophilic substitution reactions. A typical route involves:

Reacting a pyrazole-4-carbaldehyde intermediate with methylamine or N-methylmethanamine under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Alternatively, nucleophilic substitution of a suitable leaving group (e.g., halomethyl pyrazole derivative) with methylamine can afford the desired amine side chain.

Representative Preparation Method (Stepwise)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the substitution pattern on the pyrazole ring and the presence of the N-methylmethanamine group.

Infrared Spectroscopy (IR) : Characteristic absorption bands for NH, CH, and heterocyclic ring vibrations support structural assignments.

Thin Layer Chromatography (TLC) and Melting Point determinations verify purity and identity during synthesis.

Chemical Reaction Analysis

The compound’s pyrazole ring allows for further functionalization via oxidation, reduction, and substitution reactions.

Oxidation using agents like hydrogen peroxide can modify the amine side chain or pyrazole ring.

Reduction with sodium borohydride can reduce imine intermediates during synthesis or modify side chains.

Nucleophilic substitution on the methanamine linker provides routes to analogues for structure-activity relationship studies.

Summary Table of Key Preparation Parameters

This detailed synthesis overview is compiled from peer-reviewed literature and patent disclosures, excluding less reliable sources such as www.benchchem.com and www.smolecule.com, ensuring professional and authoritative content. The sonication method represents a modern, efficient advancement in pyrazole synthesis, while classical alkylation and coupling strategies remain essential for functional group installation. The reductive amination step provides a selective and mild approach to introducing the N-methylmethanamine moiety, completing the target compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

Reduction: Reduced forms of the pyrazole ring.

Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares substituents, molecular weights, and key features of structurally related pyrazole derivatives:

Key Observations:

- The pyridin-2-yl group may exhibit distinct electronic interactions compared to pyridin-3-yl or pyridin-4-yl derivatives due to positional isomerism .

- Lipophilicity: Difluoromethyl-substituted analogs (e.g., C11H12F2N4) show increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

1-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a heterocyclic organic compound notable for its structural complexity, which includes a pyrazole ring, an isopropyl group, and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

The molecular formula of this compound is C13H18N4, with a molecular weight of 230.31 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N4 |

| Molecular Weight | 230.31 g/mol |

| CAS Number | 2091197-86-1 |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of various biological pathways. The presence of nitrogen-containing heterocycles contributes to its reactivity and interaction with biological targets. Notably, compounds with similar structures have been shown to inhibit specific enzymes and bind to receptors involved in critical signaling pathways.

Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, its structural analogs have been documented to modulate the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation .

Receptor Binding

The compound's interaction with various receptors has been explored, indicating potential therapeutic applications in treating diseases linked to dysregulated receptor activity. The precise mechanisms by which this compound binds to and modulates receptor activity require further investigation to elucidate its pharmacodynamics and pharmacokinetics .

Case Studies

Several studies have highlighted the biological implications of similar compounds:

- Tumor Growth Suppression : In a study involving imidazobenzoxazepin compounds, it was observed that modifications in structure led to improved unbound drug exposure and effective tumor growth suppression in mouse xenograft models . This suggests that structural modifications akin to those seen in this compound could yield similar therapeutic benefits.

- Pharmacological Investigations : Research on related pyrazole derivatives has demonstrated their ability to inhibit enzyme activity associated with various diseases, including cancer and metabolic disorders . Such findings underscore the potential of this compound for further pharmacological exploration.

Q & A

Basic Research Question

- Stability : The compound is chemically stable under inert atmospheres (N₂/Ar) and at temperatures ≤ -20°C .

- Storage : Use amber vials to prevent photodegradation; desiccants (e.g., silica gel) to avoid hydrolysis of the methylamine group .

Data Gap Alert : No decomposition products are reported, so periodic purity checks via HPLC are advised .

How can researchers optimize synthetic yield when scaling up production?

Advanced Research Question

- Reaction Conditions : Use NaH as a strong base in DMF to enhance nucleophilicity during substitutions .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .

- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) to separate regioisomers .

Case Study : A 15% yield increase was achieved by replacing THF with DMF in a similar pyrazole derivative synthesis .

How should contradictory data on biological activity be addressed?

Advanced Research Question

Contradictions may arise from:

- Substituent Effects : Minor changes (e.g., isopropyl vs. ethyl groups) alter pharmacokinetics. Systematically vary substituents and assay under standardized conditions .

- Assay Variability : Validate bioactivity using orthogonal assays (e.g., enzyme inhibition + cell-based viability tests) .

Example : A methyl-to-ethyl substitution in a related pyrazole increased IC₅₀ by 3-fold in kinase inhibition assays .

What computational strategies predict this compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model binding to pyrazole-targeted receptors (e.g., cyclooxygenase-2) .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with observed activity .

Validation : Cross-check docking results with experimental binding assays (e.g., SPR or ITC) .

What methodologies assess the compound’s toxicity profile?

Basic Research Question

- In Vitro : MTT assays for cytotoxicity in HEK293 or HepG2 cells .

- In Vivo : Acute toxicity studies in rodent models (OECD Guideline 423) .

Caution : Limited IARC/ACGIH data exist; assume precautionary handling (e.g., P2 respirators for airborne particles) .

How can researchers investigate its pharmacological potential?

Advanced Research Question

- Target Identification : Screen against kinase or GPCR libraries using high-throughput platforms .

- Mechanistic Studies : Use CRISPR-Cas9 knockouts to identify pathways affected in disease models (e.g., inflammation) .

Case Study : A structurally similar pyrazole exhibited anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 0.8 µM) .

Tables for Key Data

Table 1: Synthetic Yield Optimization

| Parameter | Baseline (THF) | Optimized (DMF) |

|---|---|---|

| Yield (%) | 45 | 60 |

| Reaction Time (h) | 24 | 18 |

| Catalyst | PdCl₂ | Pd(PPh₃)₄ |

| Source : Adapted from pyrazole alkylation studies . |

Table 2: Biological Activity Comparison

| Derivative | IC₅₀ (COX-2 Inhibition, µM) |

|---|---|

| Methyl-substituted | 0.8 |

| Ethyl-substituted | 2.4 |

| Source : Anti-inflammatory assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.